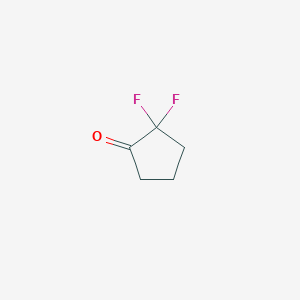

2,2-Difluorocyclopentan-1-one

Description

Significance of Fluorinated Cycloaliphatic Ketones in Modern Synthetic Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. sioc-journal.cn In the realm of medicinal chemistry, agrochemicals, and materials science, fluorination is a widely used strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity. sioc-journal.cncas.cn Fluorinated cycloaliphatic ketones, in particular, serve as versatile intermediates for creating more complex fluorinated compounds. sioc-journal.cn

The presence of fluorine atoms can influence the reactivity of the ketone group and adjacent carbon atoms, opening up unique synthetic pathways. sapub.org For instance, the electron-withdrawing nature of fluorine can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the synthesis of fluorinated ketones provides a direct route to introducing fluorine into larger, more complex molecular architectures. sioc-journal.cn The development of efficient methods for synthesizing these ketones, especially those with fluorine atoms at positions other than the alpha-carbon, remains an area of active research. sioc-journal.cncas.cn

Strategic Importance of the Cyclopentanone (B42830) Scaffold in Molecular Design

The cyclopentanone ring is a common structural motif found in numerous natural products and biologically active compounds. Its rigid, five-membered ring structure provides a well-defined three-dimensional scaffold that can be functionalized to interact with specific biological targets. rsc.org This makes the cyclopentanone core a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. nih.gov

The use of such scaffolds allows medicinal chemists to construct libraries of diverse compounds with the potential for high potency and safety. nih.gov By systematically modifying the substituents on the cyclopentanone ring, researchers can fine-tune the pharmacological properties of a molecule to optimize its efficacy and reduce side effects. The inherent conformational rigidity of the cyclopentanone scaffold, as compared to more flexible acyclic structures, can lead to a lower entropic penalty upon binding to a biological target, which can result in higher binding affinity and selectivity. nih.govrsc.org

Overview of Geminal Difluorination in Cyclic Systems

Several methods exist for the geminal difluorination of cyclic ketones. One common approach involves the use of fluorinating reagents like Selectfluor®, which can react with an enol or enolate intermediate. sapub.orgscispace.com The reaction conditions can often be tuned to favor either mono- or difluorination. sapub.org Other methods include ring-expansion reactions of methylenecycloalkanes using hypervalent iodine reagents, which can provide access to gem-difluorinated rings of various sizes. chemrxiv.org The choice of method depends on the specific substrate and the desired outcome, with ongoing research focused on developing more efficient and selective geminal difluorination reactions. researchgate.net

Interactive Data Table: Properties of 2,2-Difluorocyclopentan-1-one

| Property | Value |

| Molecular Formula | C5H6F2O |

| Molecular Weight | 120.09 g/mol |

| InChI | InChI=1S/C5H6F2O/c6-5(7)3-1-2-4(5)8/h1-3H2 |

| InChIKey | CQIJELIGXJMXCE-UHFFFAOYSA-N |

| SMILES | C1CC(=O)C(C1)(F)F |

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorocyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O/c6-5(7)3-1-2-4(5)8/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIJELIGXJMXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167972-33-8 | |

| Record name | 2,2-difluorocyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Difluorocyclopentan 1 One

Electrophilic Fluorination Strategies

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into organic molecules. wikipedia.orgalfa-chemistry.com This approach utilizes reagents with a polarized N-F bond, which act as a source of an electrophilic fluorine atom. alfa-chemistry.comacsgcipr.org These reagents offer advantages in terms of stability, safety, and selectivity compared to earlier methods that employed hazardous reagents like elemental fluorine. wikipedia.org

Regiospecific α-Fluorination of Cyclopentanone (B42830) Precursors

The direct α-fluorination of cyclopentanone and its derivatives presents a straightforward route to 2,2-difluorocyclopentan-1-one. The reaction typically involves the treatment of the ketone with an electrophilic N-F fluorinating agent. The regioselectivity of the fluorination is crucial, and achieving gem-difluorination at the α-position requires careful control of reaction conditions.

The reactivity of the ketone substrate is a key factor. For instance, cyclic 1,3-diketones are generally more reactive towards electrophilic fluorination due to the higher acidity of the α-protons and the stability of the enol or enolate intermediates. sapub.org Research has shown that the fluorination of cyclic ketones can be influenced by the solvent and the presence of catalysts. acsgcipr.orgrsc.org In some cases, monofluorination is the primary outcome, and forcing conditions may be required to achieve difluorination. sapub.orgscispace.com For example, the fluorination of some cyclic ketones with Selectfluor® has been shown to yield only the α,α-difluorinated product under reflux conditions, while no monofluorinated intermediate is observed. sapub.orgscispace.com

The following table summarizes the electrophilic fluorination of various cyclic ketone precursors, highlighting the conditions and yields for the formation of fluorinated products.

| Entry | Substrate | Fluorinating Agent | Conditions | Product(s) | Yield (%) | Reference |

| 1 | Cyclopentane-1,3-dione | Selectfluor® | Acetonitrile, Room Temp, 24h | 2-Fluorocyclopentane-1,3-dione | 50 | sapub.org |

| 2 | 2-Acetylcyclopentanone | Selectfluor® | Acetonitrile, Reflux, 10h | 2-Acetyl-2-fluorocyclopentan-1-one | 70 | scispace.com |

| 3 | Indan-1-one | Selectfluor® | Acetonitrile, Reflux, 96h | No reaction | - | sapub.org |

| 4 | 1-Tetralone | Selectfluor® | Acetonitrile, Reflux, 48h | 2-Fluoro-1-tetralone | 70 | scispace.com |

| 5 | 2-Phenylcyclopentane-1,3-dione | Selectfluor® | Acetonitrile, Room Temp, 24h | 2-Fluoro-2-phenylcyclopentane-1,3-dione | 55 | sapub.org |

| 6 | 2-(Trifluoroacetyl)cyclopentanone | Selectfluor® | Acetonitrile, Reflux | α,α-Difluorinated product | Appreciable | sapub.orgscispace.com |

Mechanistic Considerations of Electrophilic Fluorination with N-F Reagents (e.g., Selectfluor®)

The precise mechanism of electrophilic fluorination with N-F reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has been a subject of debate, with two primary pathways proposed: a single-electron transfer (SET) mechanism and a concerted or stepwise nucleophilic substitution (SN2-type) mechanism. nih.gov

In the context of ketone fluorination, the reaction is generally believed to be initiated by the formation of an enol or enolate intermediate. sapub.org The electron-rich double bond of the enol then acts as the nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. sapub.org

SN2-type Mechanism: This pathway involves a direct transfer of the fluorine atom from the N-F reagent to the α-carbon of the enol or enolate. wikipedia.org Kinetic studies on the fluorination of 1,3-dicarbonyl compounds have provided evidence supporting the SN2 mechanism. wikipedia.org

SET Mechanism: This alternative pathway involves an initial single-electron transfer from the nucleophilic substrate to the N-F reagent, forming a radical cation and a radical anion. nih.gov Subsequent fluorine atom transfer would then lead to the fluorinated product.

For the fluorination of ketones with Selectfluor®, the proposed mechanism often involves the enol tautomer attacking the electrophilic fluorine source. sapub.org The ease of enol formation can significantly impact the reaction conditions required for fluorination. Substrates that readily form enols, such as β-diketones, can often be fluorinated at room temperature. sapub.org

Influence of Steric and Electronic Effects on Fluorination Regio- and Stereoselectivity

The outcome of electrophilic fluorination is significantly influenced by both steric and electronic factors within the substrate molecule. sapub.orgscispace.comstackexchange.com

Electronic Effects: The presence of electron-withdrawing groups near the carbonyl group can increase the acidity of the α-protons, facilitating enol or enolate formation and thus promoting fluorination. stackexchange.com Conversely, electron-donating groups may decrease reactivity. The stability of the enol tautomer also plays a crucial role; highly stable enols can enhance the rate of fluorination. sapub.orgscispace.com

Steric Effects: The bulky nature of electrophilic fluorinating reagents like Selectfluor® can lead to significant steric hindrance. sapub.orgscispace.com This can dictate the regioselectivity of the fluorination, with the fluorine atom being introduced at the less sterically hindered α-position. nih.gov In some cases, severe steric crowding around the α-carbon can completely inhibit the fluorination reaction. sapub.orgscispace.com For instance, certain indanone derivatives have been found to be unreactive towards Selectfluor®, likely due to a combination of steric hindrance and the high stability of their keto-enol tautomer. sapub.orgscispace.com

Ring Construction and Annulation Approaches

An alternative to the direct fluorination of a pre-formed ring is the construction of the difluorocyclopentanone ring itself. These methods often involve the use of difluorocarbene or its synthetic equivalents in cycloaddition reactions.

Transition-Metal-Catalyzed Difluorocarbene Additions

Transition-metal catalysis offers a powerful platform for the generation and reaction of difluorocarbene (:CF₂), a highly reactive intermediate. The use of metal catalysts can temper the reactivity of :CF₂ and enable novel cycloaddition pathways.

Silyl (B83357) dienol ethers are versatile nucleophiles in organic synthesis and serve as excellent partners in difluorocarbene addition reactions for the construction of fluorinated cyclopentanone frameworks. Both copper(I) and nickel(II) catalysts have been effectively employed in these transformations, albeit leading to different regioisomers.

Nickel(II)-Catalyzed [3+2] Annulation: A notable strategy for the synthesis of α,α-difluorocyclopentanone derivatives involves a domino sequence of nickel-catalyzed difluorocyclopropanation followed by a vinylcyclopropane (B126155)/cyclopentene (B43876) (VCP) rearrangement. arkat-usa.org In this approach, a silyl dienol ether reacts with a difluorocarbene precursor in the presence of a nickel(II) catalyst. This initially forms a difluorocyclopropane intermediate, which then undergoes a thermally induced ring expansion to yield a 5,5-difluorocyclopent-1-en-1-yl silyl ether. arkat-usa.org Subsequent hydrolysis of the silyl enol ether furnishes the corresponding α,α-difluorocyclopentanone. This method is advantageous as it constructs the carbon skeleton and introduces the fluorine atoms in a single, efficient sequence. arkat-usa.org

Copper(I)-Catalyzed [4+1] Cycloaddition: In contrast to the nickel-catalyzed pathway, the use of a copper(I) catalyst can promote a [4+1] cycloaddition reaction between a silyl dienol ether and a difluorocarbene precursor. researchgate.net This reaction is presumed to proceed through a copper(I) difluorocarbene complex. researchgate.net The annulation affords 4,4-difluorocyclopent-1-en-1-yl silyl ethers. researchgate.net Hydrolysis of these intermediates provides β,β-difluorocyclopentanone derivatives.

The following table presents a comparison of the outcomes of transition-metal-catalyzed difluorocarbene reactions with silyl dienol ethers.

| Catalyst | Reaction Type | Substrate | Product Type | Reference |

| Nickel(II) | [3+2] Annulation (Difluorocyclopropanation/VCP Rearrangement) | Silyl Dienol Ether | 5,5-Difluorocyclopent-1-en-1-yl silyl ether | arkat-usa.org |

| Copper(I) | [4+1] Cycloaddition | Silyl Dienol Ether | 4,4-Difluorocyclopent-1-en-1-yl silyl ether | researchgate.net |

Domino Difluorocyclopropanation/Ring-Expansion Sequences

A powerful strategy for constructing the 2,2-difluorocyclopentanone core involves a domino reaction sequence that begins with the difluorocyclopropanation of a silyl dienol ether followed by a thermally induced ring expansion. This method leverages the inherent ring strain of the difluorocyclopropane intermediate to drive the formation of the five-membered ring. nii.ac.jpchim.it

The sequence typically starts with an α,β-unsaturated ketone, which is converted into its corresponding silyl dienol ether. nii.ac.jpresearchgate.net This electron-rich diene then undergoes a regioselective difluorocyclopropanation on the alkene moiety, yielding a 1,1-difluoro-2-siloxy-2-vinylcyclopropane intermediate. nii.ac.jpresearchgate.net The presence of two electron-withdrawing fluorine atoms on the cyclopropane (B1198618) ring increases ring strain and elongates the distal carbon-carbon bond, facilitating a subsequent ring-opening reaction. nii.ac.jpchim.itcas.cn Upon heating, this intermediate undergoes a vinylcyclopropane–cyclopentene (VCP) rearrangement to afford a 5,5-difluorinated silyl enol ether of a cyclopentenone. nii.ac.jpresearchgate.net This product serves as a direct precursor to 2,2-difluorocyclopentanones following hydrolysis. researchgate.net The enhanced strain of the difluorocyclopropane ring often accelerates and directs the VCP rearrangement. nii.ac.jp

Role of Difluorocarbene Precursors (e.g., TFDA, Me3SiCF2Br)

The generation of difluorocarbene (:CF2), the key reagent for difluorocyclopropanation, is critical to the success of these synthetic sequences. Two prominent precursors are Trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and Bromodifluoro(trimethylsilyl)methane (Me3SiCF2Br).

TFDA (Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate) , developed by Dolbier, is a highly efficient source of difluorocarbene for addition reactions across a wide spectrum of alkenes. nii.ac.jpresearchgate.net It can be prepared from the reaction of fluorosulfonyldifluoroacetic acid with trimethylsilyl chloride. researchgate.net TFDA can generate :CF2 under the influence of a catalytic amount of fluoride (B91410) or through thermal decomposition. nih.gov Its ability to function under mild, nearly neutral conditions makes it particularly suitable for acid-sensitive substrates like silyl dienol ethers. nii.ac.jpnih.gov However, the reagent is known to be moisture-sensitive, which can affect its shelf life and handling. nih.gov

Me3SiCF2Br (Bromodifluoro(trimethylsilyl)methane) is a versatile reagent that plays multiple roles in certain domino reactions. researchgate.netresearchgate.net It functions not only as a source of difluorocarbene but can also act as a trimethylsilyl (TMS) transfer agent for the in situ formation of silyl enol ethers from ketones. researchgate.netacs.org Furthermore, it can serve as an internal source of bromide and fluoride anions, which can catalyze steps within the domino sequence. researchgate.netacs.org This multitasking capability allows for complex transformations to occur in a single pot under mild conditions, initiated by only a catalytic amount of an external activator like n-Bu4NBr. researchgate.net

| Precursor | Full Name | Key Features | Activation Method | Citations |

|---|---|---|---|---|

| TFDA | Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | Highly efficient; suitable for sensitive substrates. | Catalytic fluoride; heat. | nii.ac.jpresearchgate.netnih.gov |

| Me3SiCF2Br | Bromodifluoro(trimethylsilyl)methane | Multifunctional: :CF2 source, TMS transfer agent, internal catalyst. | Catalytic n-Bu4NBr. | researchgate.netresearchgate.netacs.org |

Fluorine-Directed Cyclization Reactions

Nazarov Cyclization of Fluorinated Vinyl Ketones

The Nazarov cyclization is a classic acid-catalyzed 4-π electrocyclic ring closure of divinyl ketones to form cyclopentenones. thermofisher.cnwikipedia.org This reaction can be adapted to produce fluorinated cyclopentanones. A key approach involves the generation of a fluorinated Nazarov precursor. For instance, the ring-opening of 1,1-difluoro-2-siloxy-2-vinylcyclopropanes, intermediates from the previously discussed domino sequence, can be catalyzed by fluoride ions to yield 1-fluorovinyl vinyl ketones. researchgate.net These fluorinated divinyl ketone analogues are ideal precursors for a subsequent Nazarov-type cyclization, leading to the formation of the α-fluorocyclopentenone ring system. researchgate.net The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory 4π-electrocyclization. wikipedia.org

Radical [3+2] Cycloaddition for Geminal Difluorocyclopentanone Formation

An innovative approach for the direct synthesis of α,α-difluorocyclopentanones is through a radical-mediated [3+2] cycloaddition. rsc.org This method utilizes rationally designed bromodifluoromethyl alkynyl ketones as radical precursors. Under photochemical conditions, a cascade reaction is initiated that involves the formation of a vinyl radical, which then engages with an alkene in a [3+2] cycloaddition. rsc.org This process constructs the five-membered ring and installs the gem-difluoro group in a single transformation. The reaction demonstrates broad functional group tolerance and is effective for both activated and unactivated alkenes, yielding a variety of valuable α,α-difluorocyclopentanones that bear a tetra-substituted E-alkene. rsc.org

Multi-Component and Domino Reaction Sequences

Me3SiCF2Br-Self-Assisted Domino Transformations for α,α-Difluorocyclopentanones

A highly efficient one-pot synthesis of α,α-difluorocyclopentanones has been developed utilizing a self-assisted domino strategy based on Me3SiCF2Br. researchgate.netresearchgate.netresearcher.life This process transforms simple methyl vinyl ketones into the target difluorinated cyclopentanones under mild conditions, initiated by just 5 mol % of n-tetrabutylammonium bromide (nBu4NBr). researchgate.netresearchgate.net

The reaction sequence capitalizes on the multiple functionalities of Me3SiCF2Br and proceeds through several steps in a single pot: researchgate.net

In situ Silyl Dienol Ether Formation: The reagent transfers its trimethylsilyl group to the methyl vinyl ketone. researchgate.net

Difluorocyclopropanation: Me3SiCF2Br releases difluorocarbene, which reacts with the newly formed silyl dienol ether. researchgate.net

Vinylcyclopropane-Cyclopentene Rearrangement: The resulting difluorocyclopropane intermediate undergoes a thermal ring expansion. researchgate.net

Desilylation: The final step removes the silyl group to yield the α,α-difluorocyclopentanone. researchgate.net

This methodology provides excellent yields for various substrates, as demonstrated by the conversion of (E)-4-phenylbut-3-en-2-one to its corresponding difluorocyclopentanone derivative. researchgate.net

| Substrate | Product | Yield (NMR) | Citation |

|---|---|---|---|

| (E)-4-phenylbut-3-en-2-one | 2,2-difluoro-4-phenylcyclopentan-1-one | 92% | researchgate.net |

Transformation of Non-Ketone Precursors to Difluorinated Cyclopentanones

Alternative synthetic routes access the 2,2-difluorocyclopentanone core by transforming non-ketonic starting materials, such as alkynes, or by building the ring through a sequence initiated by a Mannich reaction.

Regioselective Transformation of Alkynes into α,α-Difluoro Ketones

The conversion of alkynes into α,α-difluoro ketones represents a powerful method for installing the desired functional group. rsc.org For the synthesis of this compound, this strategy would typically involve the difluorinative cyclization of a δ-alkynyl ketone.

In a general approach, the reaction of an alkyne with an electrophilic fluorinating agent, such as Selectfluor®, can lead to α,α-difluoro ketones. rsc.orgresearchgate.net The regioselectivity of this transformation is crucial. For a δ-alkynyl ketone, a metal catalyst, such as silver or gold, can be employed to activate the alkyne for cyclization. acs.orgnih.govbeilstein-journals.org The process is believed to proceed via the activation of the alkyne by the metal catalyst, followed by an intramolecular attack from the ketone's carbonyl oxygen onto the activated alkyne. This forms a cyclic intermediate. Subsequent reaction with a fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, often in the presence of a water source, facilitates the cleavage of the initial cyclic structure and the formation of the C-F bonds, ultimately yielding the α,α-difluorinated ketone. acs.orgnih.gov The precise conditions can be tuned to favor the formation of the desired five-membered ring, providing a regioselective route to this compound from an acyclic precursor.

Indirect Fluorination via Mannich Reaction and Subsequent Reduction (e.g., for 2,2-Difluorocycloalkylmethylamines)

An indirect yet effective pathway to the 2,2-difluorocyclopentanone scaffold begins with the classic Mannich reaction. organic-chemistry.orgtaylorandfrancis.comwikipedia.orgbyjus.com This multi-component reaction serves to introduce a nitrogen-containing side chain that facilitates a later-stage fluorination. A patented method describes the synthesis of 2,2-difluorocycloalkylmethylamines starting from a simple cycloalkanone, where a 2,2-difluoroketone is a key intermediate.

The synthesis commences with cyclopentanone as the raw material. It undergoes a Mannich reaction with paraformaldehyde and dibenzylamine. This reaction forms the aminomethylated ketone, 3-((dibenzylamino)methyl)cyclopentan-1-one. This intermediate, known as a Mannich base, is then subjected to fluorination. The reaction with a suitable fluorinating agent installs two fluorine atoms at the alpha position to the carbonyl group, yielding 3-((dibenzylamino)methyl)-2,2-difluorocyclopentan-1-one. This difluorinated β-amino ketone is a direct precursor to the amine target in the patent but is also an important derivative of the title compound. For the synthesis of the corresponding amine, a final reduction step is employed to remove the benzyl (B1604629) groups. This route is noted for being short, high-yielding, and suitable for large-scale production.

Table 2: Synthesis via Mannich Reaction Intermediate

| Step | Reaction Type | Starting Material | Key Intermediate |

|---|---|---|---|

| 1 | Mannich Reaction | Cyclopentanone, Paraformaldehyde, Dibenzylamine | 3-((dibenzylamino)methyl)cyclopentan-1-one |

| 2 | Fluorination | Mannich Base | 3-((dibenzylamino)methyl)-2,2-difluorocyclopentan-1-one |

Elucidating Reaction Mechanisms of 2,2 Difluorocyclopentan 1 One and Its Precursors

Mechanistic Pathways of Fluorination Reactions

The introduction of fluorine atoms at the α-position to a carbonyl group is a fundamental process in the synthesis of 2,2-difluorocyclopentan-1-one. This transformation is heavily reliant on the principles of keto-enol tautomerism.

The α-fluorination of ketones like cyclopentanone (B42830) proceeds through the corresponding enol or enolate intermediate. libretexts.orgmasterorganicchemistry.com Keto-enol tautomerism is the equilibrium between the ketone form and the enol form, which possesses a carbon-carbon double bond and a hydroxyl group. masterorganicchemistry.com This equilibrium can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is protonated, forming an oxonium ion. A subsequent deprotonation at the α-carbon by a base yields the enol. libretexts.org In a basic medium, an α-hydrogen is abstracted to form an enolate ion, which is then protonated on the oxygen atom to give the enol. libretexts.org The enol form, though generally less stable than the keto form, is the key nucleophilic species that reacts with electrophilic fluorinating agents. masterorganicchemistry.comresearchgate.net The unusual acidity of the α-hydrogens is attributed to the resonance stabilization of the resulting enolate conjugate base. libretexts.org

The rate of enolization can significantly impact the outcome of fluorination reactions. rsc.org For many simple ketones, the equilibrium lies heavily towards the keto form. masterorganicchemistry.com However, factors such as solvent polarity and the presence of additives can influence the position of this equilibrium. masterorganicchemistry.comresearchgate.net For instance, the enol content of acetoacetic acid is significantly higher in nonpolar solvents like carbon tetrachloride compared to water. masterorganicchemistry.com

The enolic tautomer is the reactive intermediate in the electrophilic fluorination of ketones. scispace.comsapub.org The carbon-carbon double bond of the enol attacks the electrophilic fluorine source, such as Selectfluor®, to introduce the first fluorine atom at the α-position. scispace.comsapub.org

The subsequent introduction of a second fluorine atom to form a gem-difluoro compound like this compound depends on the enolization of the monofluorinated intermediate. beilstein-journals.org Kinetic studies have shown that for 1,3-diketones, monofluorination is often rapid because the starting material exists predominantly in its enol form. beilstein-journals.org However, the resulting 2-fluoro-1,3-diketone exists mainly in the keto form. beilstein-journals.org Therefore, the rate-determining step for difluorination is the enolization of this monofluorinated intermediate. beilstein-journals.org This enolization can be facilitated by the addition of water or a base. rsc.orgbeilstein-journals.org The presence of water can accelerate the enolization of 2-fluoro-1,3-dicarbonyl systems, thereby promoting difluorination. rsc.org

The reactivity of the enol towards the fluorinating agent is also a critical factor. Studies on the fluorination of enol esters with Selectfluor® suggest a polar two-electron process involving an oxygen-stabilized carbenium ion intermediate, rather than a single-electron transfer (SET) mechanism. core.ac.ukamanote.comresearchgate.net

| Reactant Type | Key Intermediate | Role in Fluorination | Factors Influencing Rate |

| Ketone (e.g., Cyclopentanone) | Enol/Enolate | Nucleophile attacking electrophilic fluorine | Acid/base catalysis, solvent polarity |

| Monofluorinated Ketone | Enol of monofluorinated ketone | Nucleophile for second fluorination | Rate of enolization, presence of additives (e.g., water) |

Keto-Enol Tautomerism in α-Fluorination Processes

Cycloaddition and Rearrangement Mechanisms

Beyond direct fluorination, cycloaddition and rearrangement reactions of fluorinated precursors offer alternative and powerful strategies for constructing the 2,2-difluorocyclopentanone scaffold.

The vinylcyclopropane-cyclopentene (VCP) rearrangement is a ring-expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene (B43876). wikipedia.org This transformation can be a key step in the synthesis of fluorinated cyclopentene derivatives, which can then be converted to this compound. The mechanism of the VCP rearrangement can be complex, potentially proceeding through either a concerted pericyclic pathway or a stepwise diradical intermediate, with the operative mechanism being highly substrate-dependent. wikipedia.orgacs.org

The thermal VCP rearrangement typically requires high temperatures, and the activation energy is around 50 kcal/mol. wikipedia.orgacs.org The presence of fluorine atoms on the cyclopropane ring can influence the rearrangement. For instance, the enhanced strain of a difluorocyclopropane ring can accelerate and direct the VCP rearrangement, leading to regioselective bond cleavage. nii.ac.jp Computational studies have been used to predict the effect of substituents on difluorinated vinylcyclopropane (B126155) precursors and their ability to undergo VCP rearrangements, with radical-stabilizing groups found to lower the energy barriers. researchgate.netresearchgate.net

Transition metals can also catalyze the VCP rearrangement under milder conditions. researchgate.netnih.gov For example, Ni(0)-N-heterocyclic carbene complexes are effective catalysts for the rearrangement of unactivated vinylcyclopropanes. nih.gov Rhodium-catalyzed enantioconvergent rearrangements of racemic vinyl gem-difluorocyclopropanes have also been developed to produce chiral cyclopentenones. chemrxiv.org A recently developed metal-free approach utilizes pyridine-boronyl radical catalysis for the intramolecular ring expansion of unactivated vinylcyclopropanes. nih.gov

[3+2] cycloaddition reactions provide a direct route to five-membered rings. Radical-mediated [3+2] cycloadditions have emerged as a powerful tool for the synthesis of functionalized cyclopentanes and cyclopentanones. hep.com.cnnih.govnih.govsci-rad.com These reactions often involve the generation of a radical intermediate which then participates in a cascade of events.

One strategy involves the photocatalytic generation of a radical from a suitable precursor. For example, a dehalogenative [3+2] cycloaddition of alkynes with organic iodides can be achieved through a sequence involving halogen atom transfer (XAT), radical addition, and a 1,5-hydrogen atom transfer (HAT). hep.com.cn Similarly, a photoinduced decatungstate-catalyzed [3+2] cycloaddition of internal alkynes with aliphatic aldehydes proceeds via hydrogen atom abstraction from the aldehyde, radical addition, 1,5-HAT, and subsequent cyclization. nih.govresearchgate.net

A novel radical-mediated [3+2]-cycloaddition for the synthesis of α,α-difluorocyclopentanones has been developed using bromodifluoromethyl alkynyl ketones under photochemical conditions. rsc.org The mechanism likely involves the formation of a radical intermediate that adds to an alkene, followed by cyclization to form the difluorocyclopentanone ring. The generation of diazomethyl radicals via hydrogen atom abstraction has also been utilized in [3+2] cycloadditions with alkenes to form pyrazolines. nih.gov

Difluorocarbene (:CF2) is a versatile C1 synthon that can be used to introduce a gem-difluoromethylene group. nii.ac.jpacs.org Acyl rearrangements triggered by the reaction of difluorocarbene with suitable substrates offer a unique pathway to fluorinated cyclic ketones.

A notable example is the metal- and catalyst-free dearomative reaction of 2-oxypyridines with a source of difluorocarbene. acs.orgacs.org The proposed mechanism involves the formation of a difluorocarbene-derived pyridinium (B92312) ylide. This intermediate then undergoes an intramolecular acyl rearrangement from the oxygen atom to the CF2 group, leading to the formation of gem-difluoromethylenated N-substituted 2-pyridones. acs.org

In some transformations, difluorocarbene can act as both a C1 synthon and a source of fluorine through an atom recombination process. chinesechemsoc.orgchinesechemsoc.org For instance, the reaction of 2-aminoarylketones with a difluorocarbene precursor can yield 3-fluorinated oxindoles. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies suggest that this process may involve the rearrangement of an epoxide intermediate. chinesechemsoc.org These novel rearrangements highlight the diverse reactivity of difluorocarbene beyond simple cycloadditions and insertions. acs.org

| Rearrangement/Cycloaddition | Key Intermediate(s) | Driving Force/Catalyst | Product Type |

| Vinylcyclopropane-Cyclopentene (VCP) Rearrangement | Diradical or concerted transition state | Thermal energy, ring strain, transition metal catalyst (Ni, Rh), radical initiator | Cyclopentene derivatives |

| Radical [3+2] Cycloaddition | Carbon-centered radicals | Photochemical conditions, photocatalyst (e.g., decatungstate), radical initiator | Functionalized cyclopentanones |

| Acyl Rearrangement | Difluorocarbene-derived ylide, epoxide | Inherent reactivity of intermediates | gem-Difluoromethylenated heterocycles, monofluorinated heterocycles |

Radical Intermediates and Hydrogen Atom Transfer in [3+2] Cycloadditions

Nucleophilic and Electrophilic Activation in Difluorinated Systems

The presence of fluorine atoms in organic molecules profoundly influences their reactivity. In difluorinated systems, particularly those involving gem-difluoro groups (CF2), the strong electron-withdrawing nature of fluorine creates unique opportunities for both nucleophilic and electrophilic activation, leading to diverse synthetic transformations. The following sections explore specific mechanisms related to the precursors of this compound, focusing on base-catalyzed reactions of gem-difluoroolefins and Lewis acid-catalyzed activation of C(sp³)-F bonds.

Base-Catalyzed (e.g., DBU) Nucleophilic Addition Reactions of Gem-Difluoroolefins

Gem-difluoroolefins are valuable precursors in fluorine chemistry, serving as electrophilic partners in various reactions. The two fluorine atoms activate the double bond for nucleophilic attack at the difluorinated carbon. nih.govnih.gov However, this reactivity is a double-edged sword. The resulting β-difluoro anionic intermediate is often unstable and prone to β-fluoride elimination, which leads to the formation of a monofluoroalkene rather than the desired saturated product. nih.govresearchgate.net

The organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is frequently employed to catalyze nucleophilic additions to gem-difluoroolefins. rsc.orgnih.govfigshare.com Its role is typically to deprotonate a pronucleophile, generating a more potent nucleophile that can attack the electron-deficient alkene. The reaction mechanism generally proceeds through a nucleophilic addition-elimination pathway.

A plausible mechanism involves the initial attack of the nucleophile on the gem-difluoroalkene to form a carbanion intermediate. rsc.org This intermediate can then follow two competing pathways: it can be protonated to yield the desired gem-difluorinated addition product, or it can eliminate a fluoride (B91410) ion to produce a monofluorinated alkene. rsc.orgnih.gov The outcome is often dependent on the reaction conditions and the nature of the nucleophile.

An illustrative example is the organocatalytic cyanation of gem-difluoroalkenes using trimethylsilyl (B98337) cyanide (TMSCN) and DBU. rsc.orgrsc.org In this reaction, DBU is proposed to activate the TMSCN, facilitating the nucleophilic addition of the cyanide group to the gem-difluoroalkene. rsc.org This forms a carbanion intermediate which subsequently undergoes β-elimination of a fluoride anion to yield α-fluoroacrylonitriles with high yields and excellent Z/E selectivity. rsc.orgrsc.org

| Entry | Substituent (R) | Product | Yield (%) | Z/E Ratio |

| 1 | 4-MeC₆H₄ | 3a | 95 | >99:1 |

| 2 | 4-FC₆H₄ | 3b | 98 | >99:1 |

| 3 | 4-ClC₆H₄ | 3c | 96 | >99:1 |

| 4 | 4-BrC₆H₄ | 3d | 94 | >99:1 |

| 5 | 2-Naphthyl | 3m | 90 | >99:1 |

| 6 | 2-Thienyl | 3n | 83 | >99:1 |

Table 1: DBU-Catalyzed Cyanation of various gem-difluoroalkenes (1) with TMSCN (2). Conditions: 1 (0.20 mmol), 2 (0.4 mmol), DBU (10 mol%), DMSO (2.0 mL), 12 h, room temperature. Data sourced from Ma, Y-C., et al. (2019). rsc.org

In other cases, sequential intermolecular and intramolecular nucleophilic additions can be achieved while avoiding the competitive elimination reaction. For instance, DBU catalyzes the [4+2] annulation reaction between gem-difluoroolefins and o-hydroxy/mercapto benzaldehydes to synthesize 2,2-difluorinated 4-isoflavanols and 4-thioisoflavanols in good to excellent yields under mild conditions. nih.govfigshare.com

Lewis Acid-Catalyzed Activation of C(sp³)-F Bonds in Fluorinated Cycloalkanes

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. chemrxiv.org Lewis acids are key reagents for activating C(sp³)-F bonds, particularly in unactivated fluorinated cycloalkanes. nih.gov The mechanism typically involves the coordination of the Lewis acid to the fluorine atom, which polarizes and weakens the C-F bond, facilitating its cleavage to generate a carbocationic intermediate. acs.org This highly reactive intermediate can then undergo various subsequent transformations, such as elimination or reaction with a nucleophile.

The strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has proven effective in catalyzing the selective activation of inert C(sp³)-F bonds in aliphatic gem-difluoroalkanes. nih.gov The reaction pathway is highly dependent on the solvent system. In the presence of a hydrogen-bonding donor solvent like hexafluoro-2-propanol (HFIP), chemically robust aliphatic gem-difluorides can be converted into substituted 2,2′,3,3′-tetrahydro-1,1′-spirobiindenes via an intramolecular cascade Friedel-Crafts cyclization. nih.gov The proposed mechanism involves the Lewis acid abstracting a fluoride ion to form a carbocation, which is stabilized by the solvent before undergoing intramolecular cyclization.

Conversely, in the absence of a hydrogen-bonding solvent, the reaction of aliphatic gem-difluorides with B(C₆F₅)₃ preferentially leads to a defluorination/elimination process, yielding monofluorinated alkenes. nih.gov This highlights the crucial role of the solvent in controlling the fate of the carbocation intermediate.

| Substrate | Solvent | Catalyst | Product Type | Yield (%) |

| 1,1-difluoro-3-phenylpropane | HFIP | B(C₆F₅)₃ (20 mol%) | Spirobiindane | 85 |

| 1,1-difluoro-3-phenylpropane | Toluene | B(C₆F₅)₃ (20 mol%) | Monofluoroalkene | 81 |

| 1,1-difluoro-4-phenylbutane | HFIP | B(C₆F₅)₃ (20 mol%) | Spirocyclic Compound | 89 |

| 1,1-difluoro-4-phenylbutane | Toluene | B(C₆F₅)₃ (20 mol%) | Monofluoroalkene | 78 |

Table 2: Influence of Solvent on B(C₆F₅)₃-Catalyzed Activation of Aliphatic gem-Difluorides. Data sourced from an illustrative study on C(sp³)-F bond activation. nih.gov

Other Lewis acids, such as aluminum-based reagents, have also been utilized. For example, Me₂AlCl can promote the selective activation of a single C-F bond in a trifluoromethyl group attached to a cyclopropane ring. scispace.comnii.ac.jp This reaction proceeds via fluoride elimination to generate a difluorocarbocation, which then undergoes ring-opening and reaction with various nucleophiles. scispace.com These reactions underscore the utility of Lewis acids in transforming stable fluorinated alkanes into valuable, more complex molecules through the controlled activation of strong C-F bonds. acs.org

Computational Chemistry and Theoretical Investigations of 2,2 Difluorocyclopentan 1 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecules. It offers a good balance between computational cost and accuracy, making it suitable for studying fluorinated organic compounds.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2,2-Difluorocyclopentan-1-one, a process known as geometry optimization. These calculations have been performed on a series of fluorinated cyclopentanones to understand their structural parameters. nih.govresearchgate.net For cyclopentane-1,3-diyl, a related diradical, the introduction of two fluorine atoms at the 2-position significantly alters its geometry. researchgate.netusc.edu Optimized geometries for both the singlet and triplet states of 2,2-difluorocyclopentane-1,3-diyl have been determined using various DFT methods, revealing bond lengths and angles that differ from its non-fluorinated counterpart. researchgate.netusc.edu

The electronic structure of fluorinated compounds is heavily influenced by the high electronegativity of fluorine. This leads to significant inductive effects, which can be analyzed through DFT. In the case of this compound, the fluorine atoms withdraw electron density from the adjacent carbon atom, which in turn affects the entire ring system. This electronic perturbation influences the molecule's polarity and its interactions with other molecules. Theoretical studies on fluorinated derivatives of cyclopentanone (B42830) have explored these electronic effects in detail. nih.gov The electronic configuration of an element describes how electrons are distributed in its atomic orbitals. iitk.ac.in

Prediction of Reaction Pathways and Transition States

DFT is a valuable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the identification of high-energy transition states. rsc.orgmdpi.comresearchgate.net For reactions involving fluorinated ketones, DFT can elucidate the mechanism by calculating the energies of reactants, products, intermediates, and transition states. olemiss.edu For instance, in the context of photocatalytic C-H fluorination, ketones can act as directing groups, and DFT calculations can help rationalize the observed regioselectivity by comparing the energies of different putative transition states. nih.govresearchgate.net

While specific DFT studies on the reaction pathways of this compound are not extensively documented in the provided results, the principles can be applied. For example, in the nucleophilic addition to the carbonyl group, DFT could model the approach of a nucleophile and calculate the activation energy barrier, providing insights into the ketone's reactivity. mdpi.com Similarly, for reactions like enolate formation, DFT can predict the most likely site of deprotonation and the stability of the resulting enolate.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. irjweb.com The HOMO-LUMO gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates the opposite. irjweb.com

Fluorination is known to lower the energies of both the HOMO and LUMO. researchgate.net The lowering of the LUMO energy makes the molecule a better electron acceptor, which can enhance its reactivity towards nucleophiles. researchgate.netwuxiapptec.com Conversely, the lower HOMO energy suggests a higher resistance to oxidation. researchgate.net DFT calculations on fluorinated cyclopentanones have shown these trends. nih.gov

Several reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify chemical reactivity. dergipark.org.tr These include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other ketones. dergipark.org.tr

| Parameter | Definition | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud. |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency. |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons. |

Bond Parameter Analysis and Electronic Effects of Fluorination on Bond Strength

DFT calculations provide detailed information about bond lengths, bond angles, and dihedral angles. In fluorinated compounds, the introduction of fluorine atoms can significantly alter these parameters. Specifically, α-fluorination in ketones can weaken the bond between the fluorinated carbon and the carbonyl carbon. mdpi.com This bond weakening is a key electronic effect of fluorination.

Studies on fluorinated sulfolanes and cyclopentanones have shown that α-fluorination weakens the C-S and C-C bonds adjacent to the fluorinated carbon, respectively. mdpi.com This is attributed to the strong electron-withdrawing nature of fluorine, which polarizes the C-F bond and influences the adjacent bonds through inductive effects. The analysis of bond orders from DFT calculations can quantify these changes in bond strength. mdpi.com For this compound, it is expected that the C1-C2 and C2-C3 bonds would be influenced by the gem-difluoro group at the C2 position.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. uniovi.esmdpi.com This is particularly important for flexible molecules like cyclopentanones, which can adopt various conformations.

Conformational Analysis and Dynamic Behavior of Difluorinated Systems

MD simulations can be used to explore the conformational landscape of this compound. uniovi.es The five-membered ring of cyclopentanone is not planar and exists in a dynamic equilibrium between different puckered conformations, such as the envelope and twist forms. The introduction of two fluorine atoms at the 2-position is expected to influence the relative energies of these conformers and the energy barriers for their interconversion. biorxiv.orgnih.gov

Intermolecular Interactions and Solvent Effects

The chemical behavior and reactivity of this compound in a condensed phase are significantly influenced by its interactions with surrounding molecules, whether they be other ketone molecules or solvent molecules. Computational chemistry provides powerful tools to investigate these phenomena at a molecular level.

Theoretical studies on similar fluorinated compounds often employ a combination of quantum mechanics and molecular mechanics, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, to elucidate the nature of intermolecular forces and the role of the solvent. jlu.edu.cn The polarized continuum model (PCM) is a common approach to simulate the bulk effect of a solvent, analyzing how solvent polarity influences molecular geometries and electronic structures. jlu.edu.cn

For fluorinated ketones, the fluorine atoms and the carbonyl group are key sites for intermolecular interactions. The strong electronegativity of the fluorine atoms and the oxygen atom creates significant partial positive charges on the adjacent carbon atoms, enhancing their susceptibility to nucleophilic attack. Solvents can mediate reactions through several mechanisms:

Stabilization of Intermediates: Polar, hydrogen-bonding donor solvents like hexafluoro-2-propanol (HFIP) can stabilize charged intermediates and transition states through strong hydrogen bonds. nih.gov This stabilization can be crucial in reactions involving C-F bond activation or the formation of cationic species. nih.gov

Polarization Effects: Increasing solvent polarity can polarize bonds within the solute molecule. For instance, in related systems, the C=O bond can be lengthened and polarized, increasing the negative charge on the oxygen atom and the positive charge on the carbonyl carbon. jlu.edu.cn This enhances the electrophilicity of the carbonyl carbon.

Specific Hydrogen Bonding: In protic solvents like ethanol (B145695) or water, specific hydrogen bonds can form between the solvent's hydroxyl hydrogens and the ketone's carbonyl oxygen or fluorine atoms. jlu.edu.cn Conversely, the ketone's alpha-hydrogens can interact with the oxygen atoms of solvents like acetone. These specific interactions can orient the reactants and lower activation barriers. jlu.edu.cn Some multicomponent reactions involving ketones have shown rate accelerations of up to 300-fold when performed in aqueous solutions compared to organic solvents. acs.org

MD simulations allow for the study of the explicit structure of the solvent shell around the ketone. By analyzing radial distribution functions, one can determine the average distance and coordination number of solvent molecules around specific sites on the this compound molecule, providing a detailed picture of the solvation landscape.

Advanced Computational Methodologies

Long-Range Corrected DFT (LC-DFT) for Studies of Diradical Species (e.g., 2,2-Difluorocyclopentane-1,3-diyl diradicals)

The study of open-shell species like diradicals presents a significant challenge for conventional DFT functionals (like B3LYP), which often suffer from self-interaction errors that lead to an incorrect description of long-range interactions and electron delocalization. udel.edu This is particularly problematic for diradical species where the two radical centers can be spatially separated. Long-Range Corrected (LC) DFT functionals were developed to address this deficiency. udel.edu In the LC scheme, the electron-electron repulsion operator is partitioned into short-range and long-range components. The short-range part is treated with a standard DFT exchange functional, while the long-range exchange interaction is described using the exact Hartree-Fock (HF) exchange, which correctly describes the long-range behavior. udel.edu

A notable application of this methodology is in the study of triplet 2,2-difluorocyclopentane-1,3-diyl diradicals . acs.org Computational studies on these species revealed the phenomenon of SOMO-HOMO conversion, where a singly occupied molecular orbital (SOMO) becomes energetically lower than the highest doubly occupied molecular orbital (HOMO), contrary to the standard Aufbau principle. acs.org This effect was attributed to the presence of the electron-withdrawing difluoro-substituents, which lower the energy of the SOMO localized on the cyclopentane (B165970) ring. acs.orgacs.org

To validate these findings, calculations were performed using various density functionals. While initial studies at the UB3LYP/6-31G(d) level of theory predicted the SOMO-HOMO conversion, it was crucial to confirm this with more robust methods. acs.orgacs.org Subsequent computational studies using LC-DFT functionals, specifically ωB97X-D and M06-2X , with the 6-31G(d) basis set also showed the SOMO-HOMO conversion, confirming that the result was not an artifact of a specific functional. acs.org This demonstrates the importance of advanced computational methods like LC-DFT for accurately describing the electronic structure of complex radical species derived from this compound.

| Computational Method | E(SOMO-1) - E(HOMO) (eV) | Conclusion |

|---|---|---|

| UB3LYP/6-31G(d) | -0.37 | Predicts SOMO-HOMO Conversion |

| UωB97X-D/6-31G(d) | Energy levels consistent with conversion | Confirms SOMO-HOMO Conversion |

| UM06-2X/6-31G(d) | Energy levels consistent with conversion | Confirms SOMO-HOMO Conversion |

Application of Electrophilic Parr Function for Chemoselectivity Prediction in Difluorinated Ketone Reactions

Predicting the regioselectivity and chemoselectivity of reactions is a central goal of computational chemistry. For reactions involving polyfunctional molecules like difluorinated ketones, identifying the most reactive site for electrophilic or nucleophilic attack is key. The Parr functions, derived from conceptual DFT, have emerged as powerful tools for this purpose. luisrdomingo.com The electrophilic Parr function, Pk+, is calculated from the spin density distribution of the radical anion of a neutral molecule and effectively identifies the most electrophilic centers in that molecule. luisrdomingo.comacs.org

This methodology has been successfully applied to predict chemoselectivity in reactions involving aryl difluoronitromethyl ketones, which share the key difluorinated ketone motif with this compound. acs.org In a study of the DBU-catalyzed insertion of N-methyl isatin (B1672199) into an aryl difluoronitromethyl ketone, two competing reaction pathways were possible, involving nucleophilic attack at two different carbonyl carbons (α and β). acs.org The electrophilic Parr functions were calculated for the N-methyl isatin at the M06-2X/6-31G(d,p) level with a chloroform (B151607) solvent model (IEF-PCM). acs.org The calculations predicted that the C8 carbonyl carbon would be more susceptible to nucleophilic attack than the C6 carbonyl carbon. This theoretical prediction was fully consistent with the experimental observation that the product corresponding to the β carbonyl path was the major product. acs.org This success highlights that the Parr function can be a computationally inexpensive yet accurate predictor of reaction outcomes for complex difluorinated ketones. acs.org

Distortion/Interaction and Noncovalent Interaction Analyses in Reaction Energetics

To gain a deeper understanding of reaction barriers and selectivity, the activation energy (ΔE‡) can be decomposed using the distortion/interaction model, also known as the activation strain model. nih.gov In this framework, the activation energy is partitioned into two components:

Distortion Energy (ΔE‡dist): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. acs.orgnih.gov

Interaction Energy (ΔE‡int): The actual interaction energy between the two distorted reactant fragments in the transition state. acs.orgnih.gov

This can be expressed as: ΔE‡act = ΔE‡dist + ΔE‡int. acs.org

This analysis was applied to the aforementioned reaction of a difluorinated ketone with N-methyl isatin to understand the preference for one reaction pathway over another. acs.org By analyzing the transition states for the two competing pathways (α and β), it was found that the interaction energy was the controlling factor.

| Transition State | Distortion Energy (ΔE‡dist) | Interaction Energy (ΔE‡int) | Relative Activation Energy |

|---|---|---|---|

| α-5 | 140.1 | -116.1 | Higher |

| β-5 | 141.8 | -121.1 | Lower |

Further analysis using Noncovalent Interaction (NCI) plots revealed that the more favorable interaction energy in the β transition state was due to a greater number of stabilizing hydrogen bond interactions. acs.org This detailed analysis, combining distortion/interaction models with NCI visualization, provides profound insight into the origins of chemoselectivity in reactions involving difluorinated ketones. acs.orgresearchgate.net

Synthetic Utility and Applications of 2,2 Difluorocyclopentan 1 One As a Chemical Building Block

Role in the Synthesis of Complex Fluorinated Molecules

The strategic incorporation of fluorine into complex molecules can profoundly influence their biological activity. 2,2-Difluorocyclopentan-1-one provides a key starting point for the synthesis of a variety of intricate fluorinated compounds.

While direct synthesis of specific antiviral agents from this compound is not extensively detailed in the provided search results, the importance of fluorinated cycloalkyl building blocks in designing biologically active compounds is well-established. colab.ws The introduction of gem-difluoro groups into carbocyclic nucleoside analogues is a known strategy in the development of antiviral therapies. nih.gov For instance, various carbazole (B46965) derivatives have shown promise as antiviral agents against a range of viruses, including human papillomaviruses (HPV). mdpi.com The synthesis of such complex heterocyclic systems can benefit from versatile fluorinated precursors. Although the direct lineage from this compound to a marketed antiviral is not explicitly drawn, its role as a precursor to functionalized cycloalkanes makes it a relevant starting material for exploring new antiviral scaffolds. researchgate.net The development of novel N-heterocycles with antiviral properties is an active area of research, where fluorinated building blocks can play a crucial role. mdpi.com A number of triazine analogues of cidofovir, a known antiviral agent, have been synthesized and shown to possess broad-spectrum activity against DNA viruses. nih.gov The synthesis of such modified nucleoside analogues often involves the use of functionalized cyclic intermediates.

This compound is instrumental in the construction of various cyclic systems containing the difluoromethylene unit. Research has demonstrated methods for the direct fluorination of 1,3-dicarbonyl compounds to produce 2,2-difluoro-1,3-dicarbonyl derivatives, which are themselves versatile intermediates. nih.govbeilstein-journals.org These methods offer a practical route to difluoromethylene-containing compounds that can be scaled up. nih.govbeilstein-journals.org The resulting difluorinated cyclic ketones can undergo a variety of chemical transformations, including reduction to alcohols and substitution reactions, to create a diverse array of fluorinated carbocycles. The presence of the gem-difluoro group influences the reactivity and properties of the cyclopentane (B165970) ring, enabling the synthesis of unique molecular architectures that are not readily accessible through other synthetic routes.

The development of asymmetric methods to control the stereochemistry of chemical reactions is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals. iranchembook.irntu.edu.sg Chiral amines, for example, are widely used as resolving agents and in the synthesis of chiral catalysts. this compound can be a substrate in asymmetric transformations to produce enantiomerically enriched or pure chiral fluorinated molecules. For instance, the synthesis of (R)-2,2-difluorocyclopentane-1-carboxylic acid, a chiral building block, has been reported. achemblock.com Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enantioselective enzymatic resolutions. grygorenko.com The resulting chiral fluorinated cyclopentane derivatives are valuable intermediates for the synthesis of complex chiral targets with potential applications in medicinal chemistry and materials science. mdpi.com

Construction of Diverse Fluorine-Containing Cyclic Systems

Development of Advanced Intermediates in Organic Synthesis

The utility of this compound extends to its role as a precursor for a wide range of functionalized intermediates that are crucial for the synthesis of more complex molecules.

A significant application of this compound is in the preparation of functionalized gem-difluorocyclopentane derivatives. Synthetic routes have been developed to access the corresponding carboxylic acids and amines from 2,2-difluoro isomers, although these pathways can be more complex than for other regioisomers. researchgate.net These functionalized building blocks, including amides, nitriles, and alcohols, are valuable for medicinal chemistry programs. researchgate.net The conversion of the ketone functionality into other functional groups allows for the incorporation of the 2,2-difluorocyclopentyl motif into a wide variety of molecular scaffolds.

Below is a table summarizing the types of functionalized cycloalkane derivatives that can be synthesized from this compound and their potential applications.

| Functional Group | Derivative Class | Potential Application | Reference |

| -COOH | Carboxylic Acids | Medicinal Chemistry Building Blocks | researchgate.net |

| -NH2 | Amines | Medicinal Chemistry Building Blocks | researchgate.net |

| -CONH2 | Amides | Advanced Intermediates | researchgate.net |

| -CN | Nitriles | Advanced Intermediates | researchgate.net |

| -OH | Alcohols | Advanced Intermediates | researchgate.net |

This compound is a key starting material for the synthesis of more complex gem-difluorocarbocyclic and gem-difluoroheterocyclic systems. The ketone group provides a reactive handle for ring-expansion reactions, cycloadditions, and condensations with various reagents to form larger or more complex ring systems. For example, it can be used to synthesize fluorinated heterocycles, which are important structural motifs in many bioactive molecules. The incorporation of the gem-difluoro group into heterocyclic rings can significantly alter their biological properties. The development of synthetic methods to create such structures is an ongoing area of research with implications for drug discovery. mdpi.com

Strategic Importance in Natural Product Synthesis and Derivatization

The incorporation of fluorine into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This compound serves as a pivotal building block for introducing a gem-difluorinated cyclopentyl motif into complex molecular architectures, particularly in the synthesis of carbocyclic nucleoside analogues. These analogues are of significant interest as potential antiviral and anticancer agents, as they mimic natural nucleosides but exhibit greater stability towards enzymatic cleavage.

A key application of this fluorinated ketone is in the synthesis of 6'-gem-difluorinated carbocyclic pyrimidine (B1678525) nucleosides. rsc.org In these structures, the furanose oxygen of a natural nucleoside is replaced by a CF₂ group, a bioisosteric substitution that can profoundly alter the molecule's biological activity and pharmacokinetic profile. cas.cnuni-hamburg.de The synthesis often commences with chiral pool materials, proceeding through key steps such as diastereoselective reductions and fluorination reactions to construct the difluorinated cyclopentane ring. rsc.org For example, the diastereoselective reduction of this compound and its hydrate (B1144303) yields the corresponding alcohol, 2,2-difluorocyclopentan-1-ol, which is a crucial intermediate for coupling with a nucleobase. rsc.org This strategy provides access to novel pharmacophore spaces, leading to compounds like 6′-(R)-monofluoro- and 6′-gem-difluorouridines. rsc.org

The synthetic route to these carbocyclic nucleosides highlights the strategic value of this compound. The approach often involves the construction of the difluorinated cyclopentane core, followed by the introduction of other necessary functionalities. Radical cyclization of precursors derived from the addition of fluorinated synthons to carbohydrate-derived aldehydes is another powerful method for creating the gem-difluorocyclopentane ring system. researchgate.net These synthetic endeavors underscore the importance of this compound and related structures in accessing novel, fluorinated versions of natural products with potentially improved therapeutic properties.

Impact of Geminal Difluorination on Molecular Properties Relevant to Synthesis

The presence of a gem-difluoro group at the C2 position of the cyclopentanone (B42830) ring dramatically influences the molecule's physical and chemical properties, which in turn has significant implications for its use in organic synthesis.

The two fluorine atoms, being highly electronegative, exert a powerful electron-withdrawing inductive effect on the adjacent carbonyl group. This effect modulates the reactivity of the ketone and its derivatives in several ways. The carbonyl carbon of this compound is rendered more electrophilic compared to its non-fluorinated analog, cyclopentanone. This heightened electrophilicity can facilitate nucleophilic attack at the carbonyl carbon.

Conversely, the electron-withdrawing nature of the CF₂ group decreases the electron density of any enol or enolate intermediates formed from this compound. Fluorination is known to lower the reactivity of enolates, which can affect the efficiency of subsequent alkylation or other reactions at the α-carbon. rsc.org However, in some contexts, the gem-difluoro group can accelerate reactions. For instance, the C-C(F₂)-C bond angle is wider than the corresponding C-C(H₂)-C angle, which can favor the formation of cyclic structures in ring-closing metathesis reactions, a phenomenon related to the Thorpe-Ingold effect. rsc.orgbeilstein-journals.org

Furthermore, the introduction of the CF₂ group can alter the stability and reactivity of intermediates in multi-step syntheses. The substitution of a methylene (B1212753) group with a CF₂ moiety can change the local electronic environment, which was shown to enhance the biological activity of a benzo-cyclic sulfone by increasing the electron-withdrawing ability of the sulfonyl group. cas.cn This modulation of reactivity is a critical consideration in planning multi-step syntheses involving this building block.

The gem-difluoro group is a powerful controlling element for both regioselectivity and stereoselectivity in subsequent chemical transformations.

Regioselectivity: The term regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. masterorganicchemistry.commasterorganicchemistry.com The strong inductive effect of the two fluorine atoms creates a significant polarization in derived intermediates, such as gem-difluoroalkenes. In these systems, the difluorinated carbon atom is intrinsically electrophilic, directing the regioselective attack of nucleophiles to this position. nih.gov This predictable reactivity is crucial for controlling the outcome of addition reactions. In more complex reactions like cycloadditions, the electronic nature of the fluorinated dienophile or diene can dictate the regiochemical alignment with its reaction partner, favoring specific constitutional isomers, often referred to as "ortho" or "para" products in Diels-Alder reactions. masterorganicchemistry.combeilstein-journals.org

The introduction of a gem-difluoro group significantly alters key physicochemical properties of the cyclopentane scaffold when compared to its non-fluorinated parent, cyclopentanone, and related cycloalkanes. These modifications are critical in the context of drug discovery and materials science.

Solubility: The effect of fluorination on solubility is complex and does not follow a simple trend. researchgate.net While increased polarity might suggest enhanced water solubility, highly fluorinated compounds are often hydrophobic (lipophilic and water-repelling). wikipedia.orgwikipedia.org For instance, perfluorocarbons are immiscible with both water and most organic solvents. wikipedia.org However, strategic partial fluorination, as in this compound derivatives, can modulate solubility in a more nuanced way. The solubility of a fluorinated molecule depends on a balance between increased polarity and the unique solvation properties of the fluorinated segment. beilstein-journals.org In some cases, gem-difluorination can lead to a decrease in lipophilicity (LogP), which may correlate with improved aqueous solubility. researchgate.netchemrxiv.org

Metabolic Stability: One of the most significant advantages of incorporating fluorine into organic molecules is the enhancement of metabolic stability. nih.gov The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. wikipedia.org The gem-difluoro group is exceptionally robust and acts as a metabolic shield, blocking sites that are otherwise susceptible to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes. researchgate.netchemrxiv.org Studies comparing gem-difluorinated cycloalkanes to their non-fluorinated counterparts consistently show that fluorination either does not affect or significantly improves metabolic stability in in-vitro assays using liver microsomes or hepatocytes. nih.govresearchgate.net This increased stability can lead to improved pharmacokinetic profiles for drug candidates, such as longer half-lives in plasma.

The following table provides a comparative overview of selected properties for cyclopentanone and its gem-difluorinated analog.

| Property | Cyclopentanone | This compound | Impact of Geminal Difluorination |

| Molecular Formula | C₅H₈O | C₅H₆F₂O | Addition of two fluorine atoms, removal of two hydrogen atoms |

| Molecular Weight | 84.12 g/mol | 120.09 g/mol | Increased molecular weight |

| Polarity/Dipole Moment | Increased due to strong C-F bond dipoles | The CF₂ group significantly increases the local and overall molecular polarity. researchgate.netresearchgate.net | |

| Lipophilicity (LogP) | ~0.33 (estimated) | Generally lower than non-fluorinated analog | Gem-difluorination often decreases lipophilicity in cyclic systems. researchgate.netchemrxiv.org |

| Metabolic Stability | Susceptible to oxidation at α- and β-positions | Significantly enhanced | The CF₂ group blocks a primary site of metabolic oxidation, increasing stability. nih.govresearchgate.net |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Fluorination Reagents and Methodologies

The synthesis of fluorinated organic compounds is often hampered by the use of harsh or hazardous reagents. acs.org Consequently, a significant area of future research lies in the development of safer, more sustainable, and highly efficient fluorinating agents and methodologies applicable to the synthesis of 2,2-difluorocyclopentan-1-one and its derivatives.

Recent advancements have seen the emergence of novel N-F fluorinating agents that are easier to handle and exhibit improved reactivity and selectivity. numberanalytics.comnih.gov For instance, researchers have developed a new quaternary ammonium (B1175870) complex, Bu4NF(HFIP)3, by combining potassium fluoride (B91410) (KF) with tetrabutylammonium (B224687) bromide (Bu4NBr) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). eurekalert.org This reagent demonstrates low hygroscopicity and serves as an excellent fluorinating agent, offering a safer and more sustainable alternative to traditional methods. eurekalert.org The development of such reagents, with a focus on high atom economy and reduced environmental impact, will be crucial. numberanalytics.comnih.gov

Furthermore, data science-guided approaches are being employed to discover and optimize new deoxyfluorination reagents with enhanced reactivity, better physical properties, and improved safety profiles compared to existing agents like PyFluor and DAST. chemrxiv.org These computational methods can accelerate the identification of promising (hetero)aryl sulfonyl fluoride reagents, broadening the toolkit for synthetic chemists. chemrxiv.org The application of these next-generation reagents to the synthesis of this compound could lead to more efficient and environmentally benign production methods.

| Reagent Type | Example | Key Advantages |

| Quaternary Ammonium Fluoride Complex | Bu4NF(HFIP)3 | Low hygroscopicity, enhanced reactivity, safer handling |

| N-F Reagents | N-fluoromethanesulfonimide (Me-NFSI) | High atom economy, ease of handling |

| (Hetero)aryl Sulfonyl Fluorides | PyFluor analogs | Enhanced reactivity, improved safety profiles |

Chemo- and Regioselective Transformations of this compound for Diversified Applications

The unique electronic nature of this compound makes it a versatile substrate for various chemical transformations. Future research will undoubtedly focus on exploiting this reactivity to achieve chemo- and regioselective modifications, thereby generating a diverse library of functionalized cyclopentane (B165970) derivatives.

For instance, the development of photoredox catalysis offers a powerful strategy for the divergent synthesis of complex fluorinated molecules. acs.org This approach allows for the selective introduction of functional groups under mild conditions, which could be applied to the derivatization of this compound. The ability to precisely control reaction intermediates can lead to a variety of products from a single starting material. acs.org

Furthermore, the development of transition-metal-catalyzed cross-coupling reactions that are tolerant of the gem-difluoro motif is a key area of interest. acs.org While challenging, the selective functionalization of C-F bonds or adjacent C-H bonds would provide direct access to a wide range of substituted difluorocyclopentanones. The strategic use of directing groups could also play a pivotal role in controlling the regioselectivity of these transformations. numberanalytics.com

Advanced Computational Modeling for Rational Design and Prediction in Fluorinated Ring Systems

Computational chemistry is an increasingly indispensable tool for understanding and predicting the behavior of fluorinated molecules. Advanced computational modeling will play a crucial role in the rational design of new derivatives of this compound and in predicting their properties.

Quantum chemical studies, such as those using density functional theory (DFT), can provide deep insights into the mechanisms of reactions involving fluorinated compounds. acs.org For example, computational models have been used to understand the interactions between CO2 and fluorinated metal-organic frameworks (MOFs), revealing how fluorine atoms participate in host-guest interactions. rsc.org Similar approaches can be applied to model the reactivity of this compound, guiding the development of new synthetic methodologies.

Moreover, computational models are being developed to accurately predict the conformational preferences of fluorinated rings. biorxiv.org Electronic structure calculations can shed light on the effects of solvation on the conformational equilibrium, which is critical for understanding the behavior of these molecules in biological systems. biorxiv.org By correcting classical force fields with quantum mechanical data, more accurate predictions of molecular properties can be achieved, aiding in the design of molecules with specific biological activities. biorxiv.org

| Computational Method | Application |

| Density Functional Theory (DFT) | Mechanistic studies of reactions, understanding intermolecular interactions. |

| Electronic Structure Calculations | Characterizing potential energy surfaces, predicting conformational preferences. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Correcting classical force fields for improved accuracy in predicting molecular properties. |

Exploration of Novel Synthetic Routes to Access Chiral Analogs of this compound

The synthesis of chiral fluorinated compounds is of paramount importance, as the stereochemistry of a molecule can profoundly influence its biological activity. A significant future research direction will be the development of efficient and stereoselective methods to access chiral analogs of this compound.

Asymmetric catalysis represents a powerful strategy for the enantioselective synthesis of chiral fluorinated molecules. nih.gov For example, chiral phase-transfer catalysts have been successfully employed in the asymmetric alkylation of α-fluorocyclic ketones. rsc.org The development of new chiral catalysts, including organocatalysts and transition-metal complexes, that are effective for the α-functionalization of this compound would be a major breakthrough.